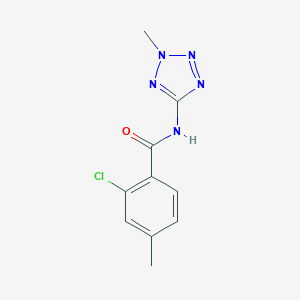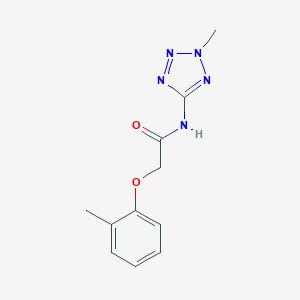![molecular formula C21H23Cl2N3O2 B244712 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B244712.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research to study the mechanisms of inflammation and cancer.
Mechanism of Action
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα in the cytoplasm, which prevents the translocation of NF-κB to the nucleus and the activation of NF-κB-dependent genes.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to inhibit the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 is a potent and selective inhibitor of NF-κB that has been widely used in scientific research. Its advantages include its ability to inhibit NF-κB activation at low concentrations and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and its lack of specificity for NF-κB, as it can also inhibit other signaling pathways.
Future Directions
Future research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 could focus on its potential therapeutic applications in the treatment of inflammatory and autoimmune diseases, as well as its potential as a sensitizer for chemotherapy. Other future directions could include the development of more specific inhibitors of NF-κB and the investigation of the role of NF-κB in other cellular processes. Additionally, the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesis Methods
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(4-aminopiperazin-1-yl)aniline in the presence of a base, followed by the reaction with butyric anhydride. The resulting product is then purified through column chromatography to obtain N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 in its pure form.
Scientific Research Applications
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 has been widely used in scientific research to study the mechanisms of inflammation and cancer. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of the immune response and inflammation. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide 11-7082 has also been found to induce apoptosis in cancer cells and to sensitize cancer cells to chemotherapy.
properties
Molecular Formula |
C21H23Cl2N3O2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C21H23Cl2N3O2/c1-2-3-20(27)26-12-10-25(11-13-26)17-7-5-16(6-8-17)24-21(28)15-4-9-18(22)19(23)14-15/h4-9,14H,2-3,10-13H2,1H3,(H,24,28) |
InChI Key |
HPTAVCZEYOVZPX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(propanoylamino)phenyl]pentanamide](/img/structure/B244629.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methoxybenzamide](/img/structure/B244631.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B244633.png)
![N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244634.png)
![5-bromo-N-[2-chloro-5-(propionylamino)phenyl]-2-furamide](/img/structure/B244635.png)
![3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244639.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B244641.png)



![3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244652.png)
![2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244653.png)
![3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244654.png)
![3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244655.png)